An In-depth Technical Guide to the Basic Properties of Phosphonitrilic Chloride Trimer
An In-depth Technical Guide to the Basic Properties of Phosphonitrilic Chloride Trimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonitrilic chloride trimer, also known as hexachlorocyclotriphosphazene, is a key inorganic cyclic compound with the chemical formula (NPCl₂)₃. It serves as a versatile precursor in the synthesis of a wide array of phosphazene derivatives, which have found applications in diverse fields including materials science, flame retardants, and biomedicine.[1][2] Its unique cyclic structure, composed of alternating phosphorus and nitrogen atoms, coupled with the high reactivity of its phosphorus-chlorine bonds, makes it a molecule of significant interest for chemical modification and polymer development. This guide provides a comprehensive overview of the fundamental properties of phosphonitrilic chloride trimer, including its physical and chemical characteristics, along with detailed experimental protocols for its synthesis and analysis.
Core Properties
Phosphonitrilic chloride trimer is a white crystalline solid at room temperature.[1][3][4] The molecule possesses a planar six-membered ring of alternating phosphorus and nitrogen atoms, with two chlorine atoms bonded to each phosphorus atom.[1] This structure is a cornerstone of its chemical behavior, particularly the susceptibility of the P-Cl bonds to nucleophilic substitution.
Physical Properties
The key physical properties of phosphonitrilic chloride trimer are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | References |
| Molecular Formula | Cl₆N₃P₃ | [1][4][5][6] |
| Molecular Weight | 347.66 g/mol | [3][4][5][7] |
| Appearance | White crystalline solid | [1][3][4][7] |
| Melting Point | 112-115 °C | [1][3][4][7][8] |
| Boiling Point | 256 °C | [3] |
| Density | 1.98 g/mL at 25 °C | [7][8][9] |
| Solubility | Soluble in most organic solvents such as toluene, tetrahydrofuran, acetone, n-heptane, benzenes, and petroleum ether. Insoluble in water. | [1][3][4] |
| Stability | Stable at room temperature, but decomposes upon contact with water, acids, or alkalis. It is also sublimable. | [4] |
Chemical Properties
The chemical reactivity of phosphonitrilic chloride trimer is dominated by the nature of the P-Cl bonds, which are highly susceptible to nucleophilic attack. This reactivity allows for the substitution of chlorine atoms with a wide variety of functional groups, leading to a vast library of phosphazene derivatives.
Nucleophilic Substitution: The chlorine atoms can be readily replaced by nucleophiles such as amines, alkoxides, and aryloxides.[1][3] This property is fundamental to the synthesis of functionalized cyclophosphazenes and polyphosphazenes with tailored properties for applications in drug delivery, flame retardants, and as high-performance elastomers.[1][2]
Polymerization: Upon heating to approximately 250 °C, the trimer undergoes ring-opening polymerization to form polydichlorophosphazene, a linear polymer with the repeating unit -(N=PCl₂)-.[9] This polymer serves as a versatile backbone for further substitution reactions to create a wide range of "inorganic rubbers" with unique properties.[9]
Hydrolysis: While relatively resistant to hydrolysis compared to acyclic phosphorus chlorides, phosphonitrilic chloride trimer does react with water.[1] The hydrolysis can be controlled to yield hydroxy-substituted cyclophosphazenes.[10][11]
Thermal Stability: The phosphazene ring exhibits high thermal stability.[1][6] Derivatives of phosphonitrilic chloride trimer are known for their excellent thermal stability and flame-retardant properties.[2][12][13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and reactions of phosphonitrilic chloride trimer.
Synthesis of Phosphonitrilic Chloride Trimer
The most common method for the synthesis of phosphonitrilic chloride trimer involves the reaction of phosphorus pentachloride (PCl₅) with ammonium (B1175870) chloride (NH₄Cl) in an inert solvent like chlorobenzene (B131634).[1][9]
Materials:
-
Phosphorus pentachloride (PCl₅)
-
Ammonium chloride (NH₄Cl)
-
Chlorobenzene (anhydrous)
-
Composite catalyst (e.g., a mixture of zinc chloride, ferric chloride, and magnesium chloride)[15]
-
Pyridine (B92270) (as an acid-binding agent)[15]
-
Reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
Procedure:
-
Under a nitrogen atmosphere, add phosphorus pentachloride to anhydrous chlorobenzene in the reaction vessel and stir until completely dissolved.[16]
-
In a separate container, mix ammonium chloride and pyridine with chlorobenzene.
-
Slowly add the ammonium chloride suspension to the phosphorus pentachloride solution in the reaction vessel while stirring.
-
Add the composite catalyst to the reaction mixture.[15]
-
Heat the mixture to a reflux temperature of 100-130 °C and maintain for 1-5 hours, or until the evolution of hydrogen chloride gas ceases.[1]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted ammonium chloride and the catalyst.
-
Wash the filtrate with water to remove any remaining acid-binding agent and hydrogen chloride.[5]
-
Separate the organic layer and remove the chlorobenzene solvent by vacuum distillation to obtain the crude phosphonitrilic chloride trimer.
-
The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or by sublimation.[1][16]
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Elektrothermal-9100)[4]
-
Capillary tubes (sealed at one end)
Procedure:
-
Ensure the melting point apparatus is calibrated using standard compounds with known melting points.
-
Finely powder a small amount of the purified phosphonitrilic chloride trimer.
-
Tamp the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the bottom of the tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate, typically a few degrees per minute, while observing the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This range is the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for characterizing phosphonitrilic chloride trimer and its derivatives.
Instrumentation:
-
NMR spectrometer (e.g., Bruker 300 MHz)[4]
-
NMR tubes
Procedure:
-
Dissolve a small amount of the phosphonitrilic chloride trimer sample in a deuterated solvent (e.g., CDCl₃).[4]
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ³¹P NMR spectrum using 85% H₃PO₄ as an external reference.[4]
-
The spectrum of the trimer should show a single peak, indicating the equivalence of the three phosphorus atoms in the ring.[17]
Ring-Opening Polymerization (ROP)
Thermal ROP is a common method to produce polydichlorophosphazene.
Materials:
-
Purified phosphonitrilic chloride trimer
-
Pyrex tube
-
Vacuum line
-
Furnace
Procedure:
-
Place the purified phosphonitrilic chloride trimer into a clean, dry Pyrex tube.
-
Evacuate the tube using a vacuum line and seal it.
-
Heat the sealed tube in a furnace at 210-250 °C for several hours (e.g., 24 hours).
-
The white crystalline trimer will transform into a pale yellow, rubbery solid, which is polydichlorophosphazene.
-
The progress of the polymerization can be monitored by taking samples at different time intervals and analyzing them using ³¹P MAS NMR spectroscopy.
Nucleophilic Substitution Reaction
This protocol describes a general procedure for the substitution of chlorine atoms with a nucleophile, using a phenoxide as an example.
Materials:
-
Phosphonitrilic chloride trimer
-
Sodium metal
-
Anhydrous dioxane
-
Reaction flask with a reflux condenser and magnetic stirrer under an argon atmosphere.
Procedure:
-
In a three-necked flask under an argon atmosphere, dissolve phenol in anhydrous dioxane.
-
Carefully add sodium metal to the solution to form sodium phenoxide. Stir until all the sodium has reacted.
-
Prepare a solution of phosphonitrilic chloride trimer in anhydrous dioxane.
-
Slowly add the trimer solution dropwise to the sodium phenoxide solution at room temperature.
-
Stir the reaction mixture for an extended period (e.g., 48 hours) at an elevated temperature (e.g., 100 °C).
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.
-
The filtrate can be poured into water to precipitate the substituted phosphazene product.
-
The product can be further purified by dissolving it in a suitable organic solvent, washing with water and brine, and then removing the solvent.
Visualizations
Synthesis of Phosphonitrilic Chloride Trimer
Caption: Synthesis of Phosphonitrilic Chloride Trimer.
Ring-Opening Polymerization of Phosphonitrilic Chloride Trimer
Caption: Ring-Opening Polymerization.
General Nucleophilic Substitution Reaction
Caption: Nucleophilic Substitution on the Trimer.
References
- 1. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]
- 2. EP0223227A2 - Cyclic phosphonitrilic halide process - Google Patents [patents.google.com]
- 3. CN102286028A - The preparation method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. CN1916007A - Preparing hexachlorocyclotriphosphazene, and purification method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN103554186A - Preparation method of phosphonitrilic chloride trimer - Google Patents [patents.google.com]
- 15. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]
- 16. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 17. Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]− - PMC [pmc.ncbi.nlm.nih.gov]
